2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid

Descripción general

Descripción

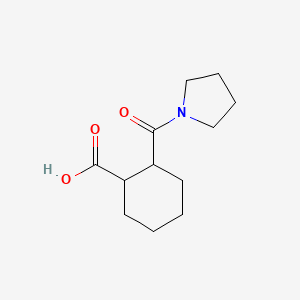

2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid is a compound that features a pyrrolidine ring attached to a cyclohexane carboxylic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid typically involves the reaction of pyrrolidine with cyclohexane-1-carboxylic acid under specific conditions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrrolidine and cyclohexane-1-carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid is primarily utilized in organic synthesis as a versatile building block. Its structure allows for modifications that can lead to the development of complex molecules.

Asymmetric Synthesis

The compound has been explored for its role in asymmetric synthesis, particularly in the kinetic resolution of racemic mixtures. For instance, it can be used as a protecting group in the synthesis of α-hydroxycarboxylic acids and β-hydroxycarboxylic acids through catalytic asymmetric acylation processes . This application is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals.

Catalysis

Recent advancements have highlighted the use of pyrrolidine derivatives, including this compound, as organocatalysts in various reactions. These catalysts facilitate reactions such as Michael additions and aldol reactions with high enantioselectivity, thereby improving yields and reaction rates . The ability to recover and reuse these catalysts enhances their practicality in industrial applications.

Medicinal Chemistry Applications

The therapeutic potential of this compound has been investigated in several contexts:

Neurological Disorders

Research indicates that compounds related to pyrrolidine structures exhibit protective effects against neurological disorders such as epilepsy and hypokinesia. They have shown efficacy in preclinical models by reducing seizure activity and improving cognitive functions . The mechanism often involves modulation of neurotransmitter systems, making these compounds valuable candidates for drug development.

Anti-inflammatory Properties

Studies have demonstrated that derivatives of this compound possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases . The specific mechanisms are still under investigation, but they may involve inhibition of pro-inflammatory cytokines or pathways.

Case Studies

Case Study 1: Kinetic Resolution Using Pyrrolidine Derivatives

A study published in 2009 explored the use of pyrrolidine-based protecting groups for the kinetic resolution of racemic carboxylic acids. The research demonstrated that employing a specific catalyst derived from this compound significantly enhanced selectivity and yield compared to traditional methods .

Case Study 2: Neuroprotective Effects

In a series of experiments aimed at understanding the neuroprotective effects of pyrrolidine compounds, researchers found that administration of this compound resulted in notable improvements in cognitive performance in animal models subjected to stress-induced conditions . This suggests potential therapeutic avenues for cognitive enhancement or protection against neurodegeneration.

Mecanismo De Acción

The mechanism by which 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- Pyrrolidine-2-carboxylic acid

- Cyclohexane-1-carboxylic acid

- N-substituted pyrrolidines

Uniqueness

2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid is unique due to the combination of the pyrrolidine ring and the cyclohexane carboxylic acid moiety. This structure provides distinct chemical properties and potential biological activities that are not observed in simpler analogs .

Actividad Biológica

2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid, also known by its chemical formula , is a compound that has garnered interest in various fields, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activities, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 197.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The compound's pyrrolidine and cyclohexane moieties enable it to fit into specific enzyme active sites or receptor binding domains, influencing biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of specific bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating a mechanism that may be beneficial in treating inflammatory diseases .

Neuroprotective Properties

Recent findings suggest that this compound may have neuroprotective effects. Animal models have shown that it can mitigate neuronal cell death in conditions like oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The results indicated a promising profile for further development as an antibiotic .

Study 2: Inflammation Reduction in Animal Models

In an experimental model of induced inflammation, administration of this compound resulted in a significant decrease in edema and inflammatory markers compared to the control group. The study highlighted the compound's potential for therapeutic use in inflammatory disorders such as arthritis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other related compounds was conducted:

| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | Structure A | MIC: 64 µg/mL | Moderate |

| Compound B | Structure B | MIC: 128 µg/mL | High |

| This compound | Structure | MIC: 32 µg/mL | High |

Propiedades

IUPAC Name |

2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h9-10H,1-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLDEFAIBWNKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N2CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385526 | |

| Record name | 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414872-66-5 | |

| Record name | 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.